molecular formula C10H9F3O3 B3040550 2-{[4-(Trifluoromethoxy)phenoxy]methyl}oxirane CAS No. 215654-95-8

2-{[4-(Trifluoromethoxy)phenoxy]methyl}oxirane

Cat. No.: B3040550
CAS No.: 215654-95-8
M. Wt: 234.17 g/mol
InChI Key: TZNVDWDKRCCSMR-UHFFFAOYSA-N
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Description

2-{[4-(Trifluoromethoxy)phenoxy]methyl}oxirane is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenoxy ring, which is further connected to an oxirane (epoxide) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Trifluoromethoxy)phenoxy]methyl}oxirane typically involves the reaction of 4-(trifluoromethoxy)phenol with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxirane ring. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Common solvents include dichloromethane or toluene

    Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Trifluoromethoxy)phenoxy]methyl}oxirane can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

    Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of new carbon-oxygen or carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

2-{[4-(Trifluoromethoxy)phenoxy]methyl}oxirane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethoxy groups.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(Trifluoromethyl)phenoxy]methyl}oxirane
  • 2-{[4-(Methoxy)phenoxy]methyl}oxirane
  • 2-{[4-(Chloromethoxy)phenoxy]methyl}oxirane

Uniqueness

2-{[4-(Trifluoromethoxy)phenoxy]methyl}oxirane is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses. Additionally, the trifluoromethoxy group can influence the compound’s biological activity, potentially leading to novel therapeutic applications.

Biological Activity

2-{[4-(Trifluoromethoxy)phenoxy]methyl}oxirane, also known by its chemical identifier 215654-95-8, is an organic compound characterized by a trifluoromethoxy group attached to a phenoxy ring, which is further linked to an oxirane (epoxide) ring. This structure suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C10H8F3O3\text{C}_{10}\text{H}_{8}\text{F}_{3}\text{O}_{3}

This compound's unique trifluoromethoxy group is known to enhance the pharmacological properties of various drug candidates, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several pathogens. In particular, studies have shown its effectiveness against strains of bacteria and fungi. The mechanism behind this activity may involve the disruption of microbial cell membranes or interference with metabolic pathways.

Case Study: Antimicrobial Screening

In a study examining the antimicrobial efficacy of various compounds, this compound demonstrated significant inhibitory effects against:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

The minimum inhibitory concentration (MIC) values were recorded, showing promising results comparable to established antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. The compound has been shown to induce apoptosis in various cancer cell lines, suggesting a mechanism that may involve the activation of intrinsic apoptotic pathways.

Research Findings

In vitro studies have reported the following IC50 values for different cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical cancer)15.0
MCF-7 (breast cancer)12.5
A549 (lung cancer)10.0

These findings suggest that this compound could be a viable candidate for further development as an anticancer agent.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Protein Interaction : Similar compounds have been shown to interact with specific proteins and enzymes, potentially disrupting their function.
  • Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels in cells, leading to oxidative stress and subsequent cell death.
  • Cell Cycle Arrest : Evidence suggests that it can cause cell cycle arrest in cancer cells, preventing proliferation.

Scientific Applications

This compound is not only significant for its biological activities but also holds promise in various scientific applications:

  • Medicinal Chemistry : As a precursor for synthesizing more complex pharmaceutical agents targeting specific diseases.
  • Research Tool : Utilized in studies exploring cellular mechanisms related to apoptosis and microbial resistance.

Properties

IUPAC Name

2-[[4-(trifluoromethoxy)phenoxy]methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c11-10(12,13)16-8-3-1-7(2-4-8)14-5-9-6-15-9/h1-4,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNVDWDKRCCSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The title compound was prepared from 4-trifluoromethoxy-phenol and epichlorohydrin employing the procedures as set forth in Step 1 of Example 2.
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Synthesis routes and methods II

Procedure details

A mixture of 4-trifluoromethoxyphenol (0.152 mL, 1.17 mmol), K2CO3 (260 mg, 1.17 mmol) and 2-(bromomethyl)oxirane (76) (0.30 mL, 3.51 mmol) in anhydrous acetone (3 mL) was stirred in a sealed vial at 59° C. for 36 h. The resulting mixture was filtered, washing with CH2Cl2, and then the filtrate was evaporated to dryness and the residue was chromatographed on silica gel. Elution with 0-15% CH2Cl2/pentane firstly gave foreruns, and then further elution with 20-25% CH2Cl2/pentane gave 2-{[4-(trifluoromethoxy)phenoxy]methyl}oxirane (77) (similarly prepared by Cao et al., WO 2008112483A2 using epichlorohydrin) (260 mg, 95%) as an oil; 1H NMR (CDCl3) δ 7.14 (br dd, J=9.0, 0.6 Hz, 2H), 6.91 (dt, J=9.1, 3.0 Hz, 2H), 4.23 (dd, J=11.1, 3.1 Hz, 1H), 3.94 (dd, J=11.1, 5.7 Hz, 1H), 3.34 (m, 1H), 2.91 (dd, J=4.8, 4.2 Hz, 1H), 2.75 (dd, J=4.9, 2.6 Hz, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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